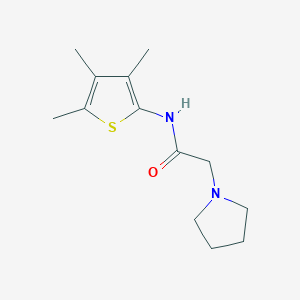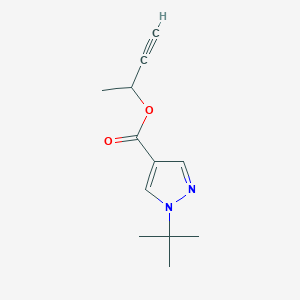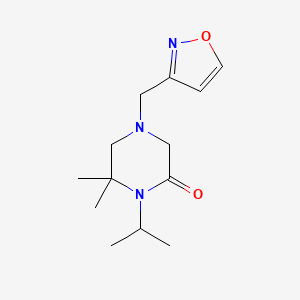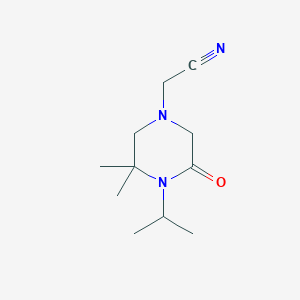
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, also known as MDQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is not fully understood. However, studies have suggested that (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the JNK pathway. (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has also been shown to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase.
Biochemical and Physiological Effects:
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to have various biochemical and physiological effects. In cancer research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In Alzheimer's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to reduce the accumulation of beta-amyloid plaques, decrease oxidative stress, and improve cognitive function. In Parkinson's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to protect dopaminergic neurons from oxidative stress, reduce neuroinflammation, and improve motor function.
実験室実験の利点と制限
One of the advantages of using (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone. One direction is to further investigate the mechanism of action of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone to better understand how it exerts its therapeutic effects. Another direction is to explore the potential of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone for its potential therapeutic applications.
合成法
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can be synthesized by the reaction of 2-thiolanemethanethiol with 2-amino-4-methylquinoxaline in the presence of a base, such as sodium hydride. The reaction proceeds through the formation of a thiolate anion, which attacks the quinoxaline ring to form the final product.
科学的研究の応用
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been studied for its potential therapeutic applications in various diseases. In cancer research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
IUPAC Name |
(4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-15-8-9-16(12-6-3-2-5-11(12)15)14(17)13-7-4-10-18-13/h2-3,5-6,13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNKUMBPOUBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)C(=O)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)


![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)



![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)